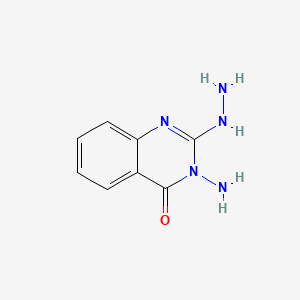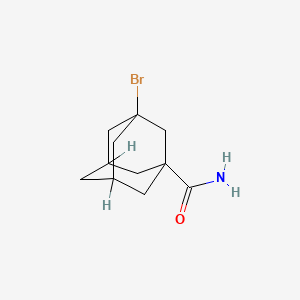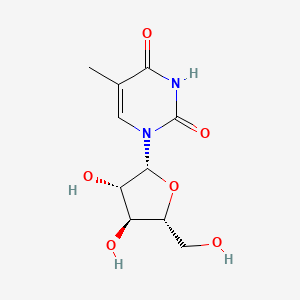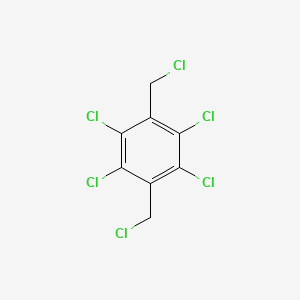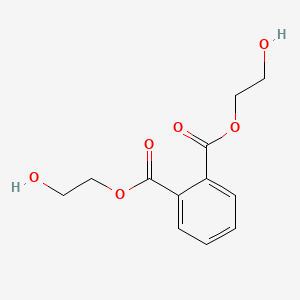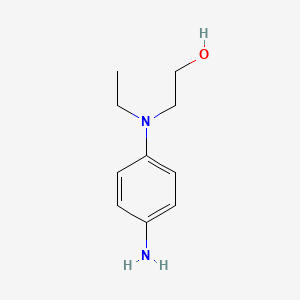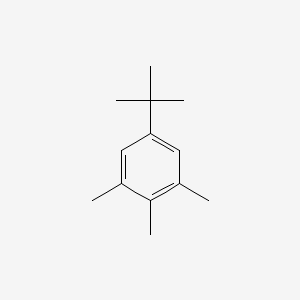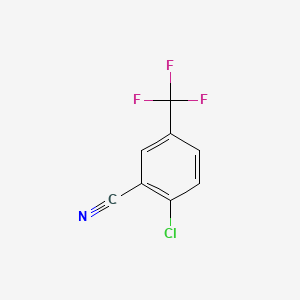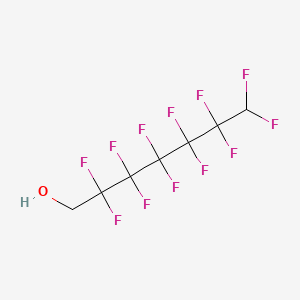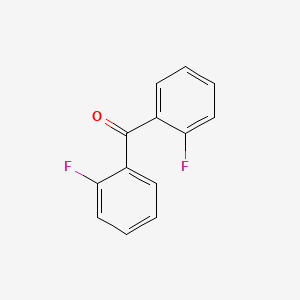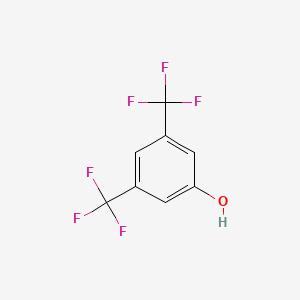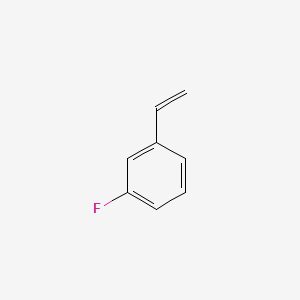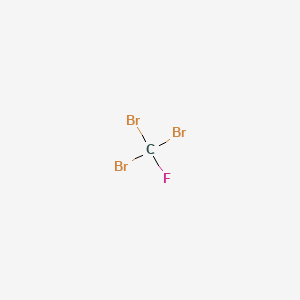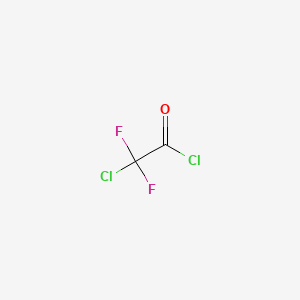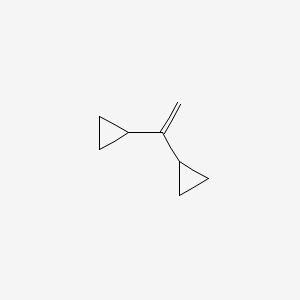
1,1-二环丙基乙烯
描述
1,1-Dicyclopropylethylene is a compound that features a unique structure with two cyclopropyl groups attached to a double bond. This structure has been the subject of various studies due to its interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of compounds related to 1,1-dicyclopropylethylene has been explored in several studies. For instance, the synthesis of 1-(dihalomethylene)spiropentanes has been achieved through the reaction of diarylvinylidenecyclopropanes with dihalocarbenes, which involves cyclopropanation of vinylidenecyclopropanes. This reaction yields high yields of the spiropentanes, indicating the efficiency of the process .
Molecular Structure Analysis
The molecular structure of 1,1-dicyclopropylethylene derivatives has been studied through various polymerization reactions. For example, the radical polymerization of 1-(4-substituted phenyl)-1-cyclopropylethylene has been investigated, revealing that the polymer structure consists only of units formed by selective 1,5-ring-opening polymerization .
Chemical Reactions Analysis
Chemical reactions involving 1,1-dicyclopropylethylene have shown interesting outcomes. The compound has been found to undergo cycloaddition with tetracyanoethylene (TCNE), leading to the formation of both cyclobutane and vinylcyclopentane derivatives. The preference for the type-II reaction, which yields the vinylcyclopentane derivative, has been observed in certain disubstituted substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1-dicyclopropylethylene and its derivatives have been deduced from their behavior in various reactions. For instance, the polymerization of 1,1-dicyclopropylethylene with radical initiators suggests a ring-opening isomerization polymerization mechanism, which is supported by IR and NMR spectroscopy studies of the polymer structure .
科学研究应用
化学反应和合成1,1-二环丙基乙烯参与了各种化学反应和合成过程。例如,它与五羰基铁的反应导致新型一氧化碳插入偶联双环丙烷开环,产生特定的铁配合物 (Ben-Shoshan 和 Sarel,1969)。此外,它经历了自由基异构化聚合,这是一个已经使用不同引发剂研究的过程,导致形成具有不同结构的聚合物 (Kennedy、Elliott 和 Butler,1968)。
分子转化该化合物的强亲核性已通过各种转化得到证明,包括二氯亚甲基化和甲氧羰基亚甲基化反应。这些转化突出了 1,1-二环丙基乙烯的化学多功能性和反应性 (Nefedov、Dolgii、Shvedova 和 Shafran,1972)。
光化学研究已经研究了涉及 1,1-二环丙基乙烯的光化学反应,例如在特定条件下形成特定的乙烯衍生物。这突出了它在光化学过程中的作用以及在光刻或光化学合成中的潜在应用 (Tomioka 和 Kanda,1990)。
热异构化研究该化合物在热条件下的行为一直是研究的主题,特别是它异构化为 1-环丙基环戊烯。这种类型的研究对于理解有机化合物在不同温度条件下的稳定性和反应性至关重要 (Branton 和 Frey,1966)。
环加成反应1,1-二环丙基乙烯已用于环加成反应中,说明了它在合成有机化学中的用途。这些反应通常导致形成复杂的结构,显示了该化合物在合成新材料或药物方面的潜力 (Nishida 等人,1991)。
与单线态氧和模拟物的反应还对它与单线态氧和模拟物的反应进行了研究,进一步促进了对其化学性质的理解以及在光氧化过程等领域的潜在应用 (Alume,1996)。
安全和危害
The safety data sheet for 1,1-Dicyclopropylethylene indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . Use should be only outdoors or in a well-ventilated area, and protective gloves and clothing should be worn .
属性
IUPAC Name |
1-cyclopropylethenylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-6(7-2-3-7)8-4-5-8/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCSODBXHNSSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231624 | |
| Record name | 1,1'-Vinylidenebiscyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dicyclopropylethylene | |
CAS RN |
822-93-5 | |
| Record name | 1,1′-Ethenylidenebis[cyclopropane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Vinylidenebiscyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Vinylidenebiscyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-vinylidenebiscyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-VINYLIDENEBISCYCLOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTV4P2RB2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



